2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-[(3,4-Dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenylacetic acid with an appropriate indole derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the tetrahydroindole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: Br2, HNO3, FeCl3
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
2-[(3,4-Dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
(3,4-Dimethoxyphenyl)acetonitrile: Another related compound used as an intermediate in organic synthesis.
Uniqueness
2-[(3,4-Dimethoxyphenyl)acetyl]-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of the indole core with methoxy and acetyl groups enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H24N2O4/c1-26-15-5-6-18-16(12-15)17-13-24(9-8-19(17)23-18)22(25)11-14-4-7-20(27-2)21(10-14)28-3/h4-7,10,12,23H,8-9,11,13H2,1-3H3 |
InChI Key |
LGQPUEAGNNJQMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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